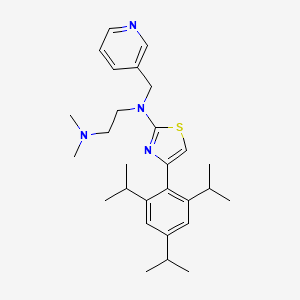

Ki16198

Vue d'ensemble

Description

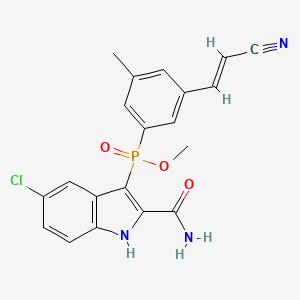

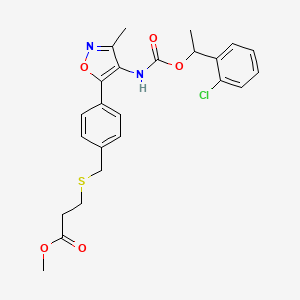

Ki16198 est un antagoniste puissant et actif par voie orale du récepteur de l'acide lysophosphatidique. Il s'agit du dérivé méthylique de Ki16425. This compound inhibe la production d'inositol phosphate induite par le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3 avec des constantes d'inhibition de 0,34 micromolaire et 0,93 micromolaire, respectivement . Ce composé a montré des effets significatifs dans l'inhibition de la tumorigenèse et de la métastase du cancer pancréatique in vivo .

Applications De Recherche Scientifique

Ki16198 has several scientific research applications, including:

Cancer Research: This compound is effective in inhibiting pancreatic cancer tumorigenesis and metastasis in vivo

Cell Migration and Invasion Studies: This compound is used to study the inhibition of migration and invasion responses in cancer cell lines

Lysophosphatidic Acid Receptor Studies: This compound is used to study the inhibition of lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production

Mécanisme D'action

Target of Action

Ki16198, also known as “3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzylsulfanyl)propanoic acid methyl ester” or “Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate”, is a potent and orally active LPA receptor antagonist . The primary targets of this compound are the LPA1 and LPA3 receptors .

Mode of Action

This compound inhibits LPA1 and LPA3-induced inositol phosphate production . It does this by binding to these receptors and preventing their activation by LPA, thereby inhibiting the downstream effects of LPA receptor activation .

Biochemical Pathways

The inhibition of LPA1 and LPA3 receptors by this compound affects several biochemical pathways. These receptors are involved in a variety of cellular processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and the modulation of ion channels . By inhibiting these receptors, this compound can affect these processes and their downstream effects .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to be effective for pancreatic cancer tumorigenesis and metastasis in vivo . It inhibits migration and invasion responses to LPA in several pancreatic cancer cell lines . In animal models, oral administration of this compound significantly decreased tumor weight and attenuated invasion and metastasis to lung, liver, and brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPA in the environment can affect the efficacy of this compound, as it competes with LPA for binding to the LPA1 and LPA3 receptors

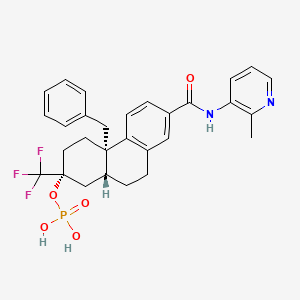

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Ki16198 est synthétisé sous forme de dérivé méthylique de Ki16425. La synthèse implique la réaction de Ki16425 avec du méthanol en conditions acides pour former l'ester méthylique . La solubilité de this compound dans le diméthylsulfoxyde est supérieure à 24,5 milligrammes par millilitre .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. Le composé est généralement stocké à -20 degrés Celsius pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Ki16198 subit plusieurs types de réactions chimiques, notamment :

Inhibition de la production d'inositol phosphate : This compound inhibe la production d'inositol phosphate induite par le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3

Inhibition des réponses de migration et d'invasion : This compound inhibe efficacement les réponses de migration et d'invasion à l'acide lysophosphatidique dans les lignées cellulaires du cancer pancréatique

Réactifs et conditions communs

Diméthylsulfoxyde : Utilisé comme solvant pour this compound

Méthanol : Utilisé dans la synthèse de this compound à partir de Ki16425

Principaux produits formés

Inhibition de l'expression des protéines et de l'ARNm proMMP-9 : This compound diminue significativement l'expression des protéines et de l'ARNm proMMP-9 dans les cellules cancéreuses du pancréas

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est efficace pour inhiber la tumorigenèse et la métastase du cancer pancréatique in vivo

Études sur la migration et l'invasion cellulaires : This compound est utilisé pour étudier l'inhibition des réponses de migration et d'invasion dans les lignées cellulaires cancéreuses

Études sur le récepteur de l'acide lysophosphatidique : This compound est utilisé pour étudier l'inhibition de la production d'inositol phosphate induite par le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3

Mécanisme d'action

This compound exerce ses effets en inhibant la production d'inositol phosphate induite par le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3 . Cette inhibition entraîne une diminution des réponses de migration et d'invasion cellulaires, ainsi qu'une réduction de l'expression des protéines et de l'ARNm proMMP-9 . Les cibles moléculaires de this compound sont le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3 .

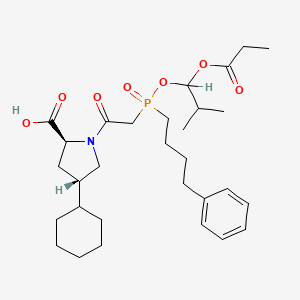

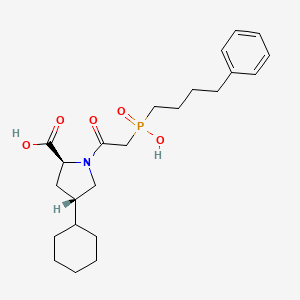

Comparaison Avec Des Composés Similaires

Ki16198 est similaire à Ki16425, qui est également un antagoniste du récepteur de l'acide lysophosphatidique. this compound est le dérivé méthylique de Ki16425 et a montré une plus grande puissance dans l'inhibition de la production d'inositol phosphate induite par le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3 . D'autres composés similaires incluent :

Ki16425 : Le composé parent de this compound, également un antagoniste du récepteur de l'acide lysophosphatidique

Antagonistes du récepteur de l'acide lysophosphatidique : D'autres composés qui inhibent les récepteurs de l'acide lysophosphatidique

This compound se distingue par sa plus grande puissance et son efficacité dans l'inhibition de la tumorigenèse et de la métastase du cancer pancréatique .

Propriétés

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:

- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []

- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []

- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of this compound on pancreatic cancer progression?

A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does this compound influence pain perception?

A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.